molecular formula C11H14ClNO2 B2566415 2-Chloro-6-isobutyl-nicotinic acid methyl ester CAS No. 69945-92-2

2-Chloro-6-isobutyl-nicotinic acid methyl ester

Cat. No. B2566415
CAS RN: 69945-92-2
M. Wt: 227.69
InChI Key: ZJFAJXJZQQAVKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Chloro-6-isobutyl-nicotinic acid methyl ester is C11H14ClNO2, and its molecular weight is 227.69.


Chemical Reactions Analysis

Esters, such as this compound, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .

Scientific Research Applications

Vasorelaxation and Antioxidation Properties

Thionicotinic acid derivatives, including compounds structurally related to 2-Chloro-6-isobutyl-nicotinic acid methyl ester, have been studied for their vasorelaxant and antioxidant properties. These compounds have shown promising results in inducing vasorelaxation in a dose-dependent manner and exhibiting significant antioxidant activities in both DPPH and SOD assays. The study highlights the potential of these compounds in developing therapeutics targeting vascular diseases and oxidative stress-related conditions (Prachayasittikul et al., 2010).

Synthesis and Chemical Stability

Research on the synthesis of nicotinic acid derivatives, closely related to the compound of interest, provides insights into various chemical routes and stability assessments. A study detailed the synthesis of 1,4-dihydro-2-methyl-4-oxo-nicotinic acids, revealing alternative synthetic routes and the chemical stability of these compounds. This research contributes to understanding the synthesis and potential modifications of compounds like this compound, offering a foundation for developing new chemical entities (Ferlin et al., 2006).

Antinociceptive Activity

Methyl nicotinate, a methyl ester of nicotinic acid and structurally similar to the compound , was investigated for its antinociceptive activity. This study demonstrates the potential pharmacological applications of nicotinic acid derivatives, suggesting that modifications to the ester group, as seen in this compound, could influence the compound's therapeutic efficacy and safety profile (Erharuyi et al., 2015).

Agricultural Chemical Analysis

Research on 2,4-D isooctyl ester, a compound with structural similarities to the one of interest, emphasizes the importance of accurate chemical analysis in agriculture. This study outlines a method for the quantitative analysis of herbicide residues, which can be adapted for assessing the presence and stability of this compound in environmental samples. Such analyses are crucial for evaluating the environmental impact and safety of chemical agents used in agriculture (Zheng et al., 2020).

Mechanism of Action

    Target of Action

    “2-Chloro-6-isobutyl-nicotinic acid methyl ester” is a type of ester, which are often involved in biological reactions as substrates or products

    Mode of Action

    Esters like “this compound” often undergo hydrolysis in biological systems, breaking down into their constituent alcohol and carboxylic acid . This reaction is usually catalyzed by enzymes known as esterases.

properties

IUPAC Name

methyl 2-chloro-6-(2-methylpropyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7(2)6-8-4-5-9(10(12)13-8)11(14)15-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFAJXJZQQAVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(C=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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